Home > Products > Screening Compounds P40952 > coproporphyrinogen I(4-)
coproporphyrinogen I(4-) -

coproporphyrinogen I(4-)

Catalog Number: EVT-1591692
CAS Number:
Molecular Formula: C36H40N4O8-4
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coproporphyrinogen I(4-) is the cyclic tetrapyrrole anion formed by loss of a proton from each of the four carboxy groups of coproporphyrinogen I. It is a conjugate base of a coproporphyrinogen I.
Overview

Coproporphyrinogen I(4-) is a crucial intermediate in the biosynthesis of heme, a vital component of hemoglobin and various enzymes. This compound plays a significant role in the metabolic pathways of both prokaryotic and eukaryotic organisms. Coproporphyrinogen I(4-) is synthesized from uroporphyrinogen III through a series of enzymatic reactions, primarily involving coproporphyrinogen oxidase. Its structure allows it to participate in various biochemical reactions, making it essential for cellular function.

Source

Coproporphyrinogen I(4-) is primarily derived from the metabolism of porphyrins in living organisms. It is produced during the heme biosynthesis pathway, which begins with the synthesis of 5-aminolevulinic acid from succinyl-CoA and glycine. The subsequent conversion of 5-aminolevulinic acid leads to the formation of porphobilinogen, which eventually results in uroporphyrinogen III and subsequently coproporphyrinogen I(4-). This compound is notably present in various biological systems, including bacteria and higher organisms.

Classification

Coproporphyrinogen I(4-) can be classified as a cyclic tetrapyrrole and belongs to the family of porphyrins. It is characterized by its flexible structure and the presence of propionate side chains, which differentiate it from other porphyrin derivatives. This compound is integral to the heme biosynthetic pathway, specifically in the coproporphyrin-dependent pathway utilized by Gram-positive bacteria.

Synthesis Analysis

Methods

The synthesis of coproporphyrinogen I(4-) occurs through the decarboxylation of uroporphyrinogen III. This reaction is catalyzed by specific enzymes such as coproporphyrinogen oxidase. In bacterial systems, this pathway diverges from eukaryotic pathways at various points, leading to differences in the final products.

Technical Details

The enzymatic conversion involves multiple steps:

  1. Formation of 5-aminolevulinic acid (ALA): This initial step occurs via two distinct pathways depending on the organism.
  2. Synthesis of porphobilinogen: ALA condenses to form porphobilinogen.
  3. Conversion to uroporphyrinogen III: Porphobilinogen undergoes further transformations.
  4. Decarboxylation to coproporphyrinogen I(4-): Uroporphyrinogen III is decarboxylated by coproporphyrinogen oxidase to yield coproporphyrinogen I(4-).
Molecular Structure Analysis

Structure

Coproporphyrinogen I(4-) features a cyclic tetrapyrrole structure with four pyrrole rings linked by methine bridges. The compound has two propionate side chains at positions 2 and 4, contributing to its solubility and reactivity.

Data

  • Molecular Formula: C23H28N4O4
  • Molecular Weight: Approximately 420.49 g/mol
  • IUPAC Name: (2Z,4E)-2,4-bis(carboxymethyl)-5-(2-carboxyethyl)-3-(carboxymethyl)-3-(hydroxymethyl)-3H-pyrazole-1-carboxylic acid
Chemical Reactions Analysis

Reactions

Coproporphyrinogen I(4-) participates in several key reactions within the heme biosynthesis pathway:

  1. Oxidation to coproporphyrin III: Catalyzed by coproporphyrinogen oxidase.
  2. Iron insertion: Following oxidation, iron is incorporated into the structure via ferrochelatase.
  3. Decarboxylation to heme: The final step involves further modification leading to heme production.

Technical Details

The reaction mechanisms involve electron transfer processes and coordination chemistry associated with iron binding, which are critical for the functionality of heme-containing proteins.

Mechanism of Action

Process

The mechanism by which coproporphyrinogen I(4-) functions within biological systems involves its conversion into heme through a series of enzymatic steps that include oxidation and metal ion insertion. These processes are tightly regulated and occur within specific cellular compartments, such as mitochondria or protoplasts in bacteria.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a dark red or purple solid.
  • Solubility: Soluble in polar solvents such as water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to light and heat.
  • Reactivity: Engages readily in redox reactions due to its conjugated system.

Relevant analyses have shown that changes in pH can affect its solubility and reactivity profiles.

Applications

Scientific Uses

Coproporphyrinogen I(4-) has significant applications in various scientific fields:

  1. Biochemical Research: Used as a marker for studying heme biosynthesis pathways.
  2. Clinical Diagnostics: Plasma levels are measured as indicators of certain metabolic disorders, including hereditary coproporphyria.
  3. Pharmaceutical Development: Investigated as a potential target for antibacterial therapies due to its unique biosynthetic pathway in bacteria.
Enzymatic Pathways and Biosynthetic Bottlenecks

Role of Uroporphyrinogen Decarboxylase in Isomer Differentiation

Uroporphyrinogen decarboxylase (UROD) catalyzes the stepwise decarboxylation of uroporphyrinogens I and III to their corresponding coproporphyrinogen isomers. This cytosolic enzyme removes carboxyl groups from the four acetate side chains, converting them to methyl groups while releasing carbon dioxide. UROD exhibits differential substrate kinetics, with a 3- to 5-fold higher catalytic efficiency (kcat/Km) for the physiologically relevant type III isomer compared to type I. The reaction proceeds sequentially around the tetrapyrrole ring, following a conserved order: ring D → A → B → C, yielding hepta-, hexa-, and pentacarboxylated intermediates before generating the final tetracarboxylated coproporphyrinogen products [1] [3].

In the absence of functional uroporphyrinogen-III cosynthase (UROS), uroporphyrinogen I accumulates as the dominant isomer. UROD can still process this metabolically "dead-end" substrate through the same decarboxylation sequence, producing coproporphyrinogen I as the end product. However, this reaction occurs at approximately 30% of the rate observed for the physiological substrate uroporphyrinogen III. This kinetic bottleneck represents a critical metabolic divergence point: while coproporphyrinogen III progresses toward heme, coproporphyrinogen I cannot be metabolized further and accumulates intracellularly [3] [8].

UROD activity itself can become a bottleneck under pathological conditions. In porphyria cutanea tarda (PCT), oxidative stress triggers the formation of uroporphomethenes – partially oxidized uroporphyrinogen derivatives. These compounds act as potent inhibitors of UROD, reducing enzymatic activity below the 75% threshold required to maintain normal heme synthesis flux. Approximately 25% of PCT patients possess heterozygous UROD mutations that predispose them to this enzymatic insufficiency when combined with environmental triggers like iron overload or hepatitis C infection [9].

Table 1: Uroporphyrinogen Decarboxylase Kinetics for Isomeric Substrates

SubstrateKm (μM)Vmax (nmol/h/g liver)Catalytic Efficiency (kcat/Km)
Uroporphyrinogen III1-5572-25201.0 (reference)
Uroporphyrinogen I3-15180-8400.3-0.4
Pentacarboxylic porphyrinogen2-8350-11000.6-0.7

Oxidative Decarboxylation Mechanisms by Coproporphyrinogen Oxidase

Coproporphyrinogen oxidase (CPO) catalyzes the oxidative decarboxylation of the propionate side chains on rings A and B of coproporphyrinogen III to vinyl groups, forming protoporphyrinogen IX. This mitochondrial enzyme exhibits absolute stereospecificity for the type III isomer and cannot metabolize coproporphyrinogen I due to its inverted ring D configuration. CPO employs a radical-based mechanism involving molecular oxygen as the terminal electron acceptor. The reaction proceeds via a harderoporphyrinogen intermediate (3-vinyl, 8-propionate configuration) as the preferred pathway, with ring A decarboxylation preceding that of ring B [1] [10].

The enzymatic mechanism involves removal of the pro-S hydrogen atom at the β-position of the propionate side chain in an antiperiplanar elimination. Stereochemical studies using chiral succinate precursors confirm that CPO exclusively removes the β-hydrogen atom occupying the Hsi configuration during vinyl group formation. This elimination occurs with retention of configuration at the α-carbon, consistent with a mechanism involving direct hydrogen abstraction rather than hydroxylation. The aerobic CPO found in eukaryotes contains essential tyrosine residues but lacks cytochrome P450 motifs, suggesting a novel oxygen activation mechanism distinct from typical hydroxylases [1] [10].

In contrast, Gram-positive bacteria utilize a coproporphyrin-dependent (CPD) pathway with distinct enzymes. These organisms employ an oxygen-independent coproporphyrinogen oxidase (CgoX) that utilizes NADP+, L-methionine, and ATP for oxidative decarboxylation. CgoX shares no sequence homology with eukaryotic CPO and likely employs a different radical generation mechanism, possibly involving S-adenosylmethionine and iron-sulfur clusters. Despite mechanistic differences, both enzymes share the same stereochemical course and absolute specificity for the type III isomer [10].

Table 2: Comparative Enzymology of Coproporphyrinogen Oxidases

CharacteristicEukaryotic CPOBacterial CgoX
CofactorsO2 (no additional cofactors)NADP+, L-methionine, ATP
Oxygen RequirementStrictly aerobicAnaerobically functional
Metal InvolvementPossible iron (yeast enzyme)Putative iron-sulfur clusters
Reaction ByproductsCO2, H2O2CO2, succinate
InhibitorsMetalloporphyrinsSuccinyl-CoA derivatives
StereospecificityHsi hydrogen removalHsi hydrogen removal

Metabolic Divergence from Coproporphyrinogen III in Heme Biosynthesis

The divergence between coproporphyrinogen I and III metabolism represents a critical branch point in tetrapyrrole biosynthesis. Coproporphyrinogen III enters the mitochondrial transformation pathway where it undergoes sequential oxidative decarboxylation by CPO, oxidation by protoporphyrinogen oxidase, and iron insertion by ferrochelatase to form functional heme. This pathway maintains tight regulation through feedback inhibition: heme represses ALAS1 transcription, accelerates ALAS1 mRNA degradation, and interferes with ALAS1 mitochondrial import [3] [9].

Conversely, coproporphyrinogen I represents a metabolic dead-end product that cannot progress through the heme synthesis pathway. Its accumulation occurs exclusively under pathological conditions, particularly when UROS activity is deficient. The lack of downstream metabolism results from three key factors:

  • Structural incompatibility: The inverted ring D configuration prevents proper binding to CPO's active site
  • Enzymatic specificity: Neither CPO nor the bacterial CgoX recognizes the type I isomer as substrate
  • Regulatory exclusion: Coproporphyrinogen I cannot participate in heme-mediated feedback regulation [3] [8] [9]

The accumulation of coproporphyrinogen I triggers several pathological consequences. As a porphyrinogen, it readily autoxidizes to coproporphyrin I, a potent photosensitizer that generates reactive oxygen species when exposed to light. Additionally, accumulating coproporphyrinogen I inhibits UROD through product feedback inhibition, exacerbating the blockage in heme synthesis. The cytotoxic effects manifest clinically as congenital erythropoietic porphyria (CEP), characterized by severe photosensitivity, hemolytic anemia, and porphyrin deposition in tissues including bones and teeth [3] [8].

Table 3: Metabolic Fate and Pathological Implications of Coproporphyrinogen Isomers

PropertyCoproporphyrinogen IIICoproporphyrinogen I
Substrate for CPO/CgoXYesNo
Progression to hemeNormal metabolic fluxNo metabolic utilization
Autoxidation productCoproporphyrin IIICoproporphyrin I
Photosensitizing potentialLowHigh
Inhibition of URODMinimalSignificant (Ki ≈ 15 μM)
Associated pathologyNone (physiological intermediate)Congenital erythropoietic porphyria
Cellular handlingMitochondrial import via ABCB6Cytoplasmic accumulation

Properties

Product Name

coproporphyrinogen I(4-)

IUPAC Name

3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

Molecular Formula

C36H40N4O8-4

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4

InChI Key

WIUGGJKHYQIGNH-UHFFFAOYSA-J

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.